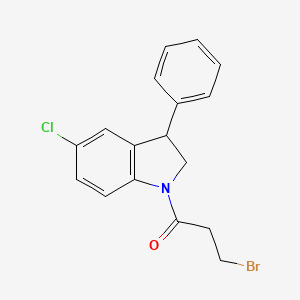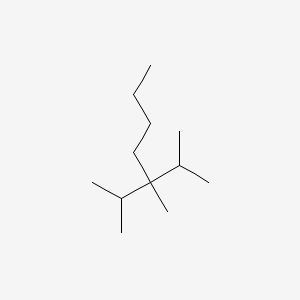
Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This particular compound features a cyclopropane ring substituted with ethenyl, methyl, and pentenylthio groups, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane derivatives often involves the reaction of carbenes with alkenes. For instance, methylene (the simplest carbene) can react with an alkene to form a cyclopropane ring
Industrial Production Methods: Industrial production of cyclopropane derivatives typically involves large-scale organic synthesis techniques. These methods often use catalysts to increase the efficiency and yield of the desired product. The exact industrial methods for producing Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce ethyl-substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions.
Comparison with Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness: Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethenyl, methyl, and pentenylthio groups differentiates it from other cycloalkanes, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62162-28-1 |
|---|---|
Molecular Formula |
C11H18S |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
1-ethenyl-2-methyl-3-pent-4-enylsulfanylcyclopropane |
InChI |
InChI=1S/C11H18S/c1-4-6-7-8-12-11-9(3)10(11)5-2/h4-5,9-11H,1-2,6-8H2,3H3 |
InChI Key |
RLDOJWWNGJWOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1SCCCC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(2,2-dimethylpropyl)thio]methyl]-](/img/structure/B14560025.png)
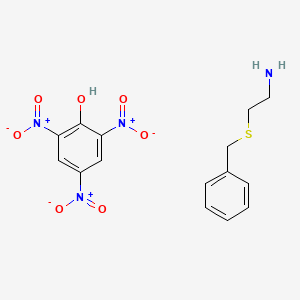
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
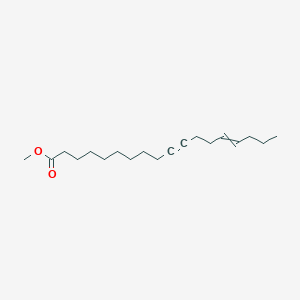
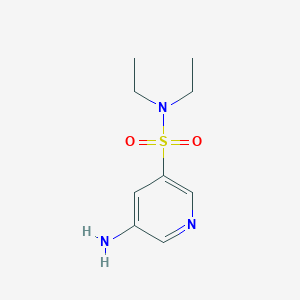
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
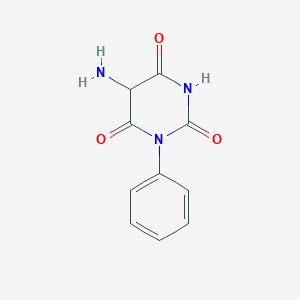
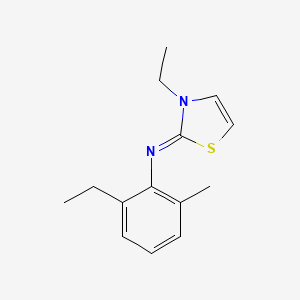
![Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane](/img/structure/B14560056.png)

![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)
